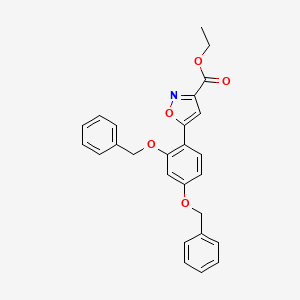
Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is a synthetic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Protection of hydroxyl groups: The starting material, a phenol derivative, undergoes protection of hydroxyl groups using benzyl chloride in the presence of a base such as potassium carbonate.
Formation of isoxazole ring: The protected phenol is then subjected to a cycloaddition reaction with an alkyne and a nitrile oxide to form the isoxazole ring. This step often requires a catalyst such as copper(I) or ruthenium(II).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly solvents and catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles like amines or thiols replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:
Ethyl 5-(2,4-dimethoxyphenyl)isoxazole-3-carboxylate: Similar structure but with methoxy groups instead of benzyloxy groups.
Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate: Contains chlorine atoms instead of benzyloxy groups.
Ethyl 5-(2,4-dihydroxyphenyl)isoxazole-3-carboxylate: Hydroxyl groups instead of benzyloxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C26H23NO5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 5-[2,4-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C26H23NO5/c1-2-29-26(28)23-16-25(32-27-23)22-14-13-21(30-17-19-9-5-3-6-10-19)15-24(22)31-18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
InChI Key |
AUESNRPAWFGDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















